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Compound of Interest

Compound Name:
Benzenepropanamine, 2-chloro-N-

methyl-

CAS No.: 103273-66-1

Cat. No.: B7843673

Get Quote

Executive Summary
2-chloro-N-methyl-benzenepropanamine (C

H

ClN) represents a critical structural motif in medicinal chemistry, specifically within the class of

-arylpropylamines.[1] This scaffold serves as a foundational intermediate for the synthesis of
"aryloxy-phenylpropylamine" antidepressants (e.g., analogs of atomoxetine or nisoxetine) and
various GPCR ligands. This protocol details the retrosynthetic strategy, step-by-step synthesis
via amide reduction, and safety considerations for handling halogenated aromatic amines in a
research setting.

Chemical Identity & Properties
The target molecule is characterized by a propyl chain linker separating a 2-chlorophenyl

moiety from a secondary methylamine.[1] This specific spacing (3 carbons) is crucial for
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selectivity towards monoamine transporters (SERT/NET) over dopamine transporters.

Table 1: Physicochemical Profile
Property Data Note

IUPAC Name
N-methyl-3-(2-

chlorophenyl)propan-1-amine

Molecular Formula

C

H

ClN

Molecular Weight 183.68 g/mol

LogP (Predicted) ~2.8 Lipophilic, CNS penetrant

pKa (Predicted) ~10.2 (Amine) Basic, forms stable salts

Key Functional Groups
Secondary Amine, Aryl

Chloride

Amine allows for further

functionalization; Cl allows for

cross-coupling.[1][2][3]

Retrosynthetic Analysis & Strategy
To ensure high purity and avoid the handling of gaseous methylamine (a regulated List 1

chemical in some jurisdictions) or unstable aldehydes, the Amide Reduction Route is the

preferred method for laboratory-scale synthesis.[1] This approach utilizes stable carboxylic acid

intermediates.

Pathway Logic[1]
Target: N-methyl-3-(2-chlorophenyl)propan-1-amine.[1]

Precursor 1: N-methyl-3-(2-chlorophenyl)propanamide (Stable Amide).[1]

Starting Material: 3-(2-chlorophenyl)propanoic acid (Commercially available or synthesized

via Knoevenagel condensation).[1]
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Visualization: Synthetic Workflow
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Figure 1: Step-wise synthetic pathway from the propanoic acid precursor to the final amine via

an amide intermediate.[1]

Detailed Experimental Protocol
Safety Warning:This protocol involves the use of thionyl chloride (corrosive, toxic gas evolution)

and lithium aluminum hydride (pyrophoric).[1] All operations must be conducted in a properly

functioning fume hood with appropriate PPE (lab coat, solvent-resistant gloves, eye protection).

Phase A: Synthesis of N-methyl-3-(2-
chlorophenyl)propanamide
Principle: Activation of the carboxylic acid followed by nucleophilic acyl substitution.[1]

Reagents:

3-(2-chlorophenyl)propanoic acid (10.0 mmol)[1]

Thionyl chloride (SOCl

) (15.0 mmol)[1]

Methylamine (2.0 M solution in THF) (12.0 mmol)[1]

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

Activation: Dissolve 3-(2-chlorophenyl)propanoic acid in anhydrous DCM (20 mL). Add

thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF.
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Reflux: Warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO

) ceases.

Concentration: Evaporate the solvent and excess SOCl

under reduced pressure to yield the crude acid chloride (oil).

Amidation: Redissolve the acid chloride in DCM (10 mL). Cool to 0°C.

Addition: Slowly add the Methylamine/THF solution. A precipitate (methylamine

hydrochloride) may form. Stir at room temperature for 2 hours.

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess

amine) and then saturated NaHCO

.[1] Dry over MgSO

and concentrate.

Validation: Verify intermediate via TLC or LC-MS (Target Mass: ~197.66).

Phase B: Reduction to the Amine
Principle: Reduction of the carbonyl group of the amide to a methylene group using a hydride

donor.

Reagents:

N-methyl-3-(2-chlorophenyl)propanamide (from Phase A)[1]

Lithium Aluminum Hydride (LiAlH

) (2.0 equiv) or Borane-THF complex (BH

THF)[1]

Anhydrous THF or Diethyl Ether[1]

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.ecfr.gov/current/title-21/chapter-II/part-1308
https://www.ecfr.gov/current/title-21/chapter-II/part-1308
https://www.ecfr.gov/current/title-21/chapter-II/part-1308
https://www.ecfr.gov/current/title-21/chapter-II/part-1308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7843673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Flame-dry a 2-neck round bottom flask under argon/nitrogen atmosphere.

Charging: Suspend LiAlH

(or add BH

solution) in anhydrous THF at 0°C.

Addition: Dissolve the amide in minimal anhydrous THF and add dropwise to the reducing

agent.

Reaction: Heat to reflux for 4–6 hours. Monitor disappearance of amide carbonyl stretch

by IR or TLC.

Quenching (Fieser Method for LiAlH

): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL) sequentially, where

is grams of LiAlH

used.[1]

Filtration: Filter the granular white precipitate. Rinse the filter cake with ether.

Isolation: Dry the filtrate (Na

SO

) and concentrate in vacuo to yield the crude amine oil.

Phase C: Purification and Salt Formation
To ensure stability and purity for biological testing, convert the free base to the hydrochloride

salt.
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Dissolve the crude oil in diethyl ether.

Add 2M HCl in ether (or bubble dry HCl gas) dropwise.

Collect the white precipitate via filtration.

Recrystallize from isopropanol/ether if necessary.

Applications in Drug Discovery
The N-methyl-benzenepropanamine scaffold is a versatile starting point for "divergent

synthesis" in medicinal chemistry.[1]

SSRI/SNRI Development: The 3-position (benzylic) carbon can be functionalized (e.g., via

radical bromination followed by nucleophilic substitution) to introduce aryloxy groups,

mimicking the structure of Atomoxetine or Fluoxetine.[1]

GPCR Ligands: The secondary amine can be further alkylated or coupled with sulfonyl

chlorides to generate libraries for 5-HT receptor screening.[1]

Table 2: Structural Relationship to Approved Drugs
Drug

Structural Modification of
Scaffold

Target

Atomoxetine
3-(2-methylphenoxy)

substitution
NET Inhibitor

Fluoxetine
3-(4-trifluoromethylphenoxy)

substitution
SERT Inhibitor

Nisoxetine
3-(2-methoxyphenoxy)

substitution
NET Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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